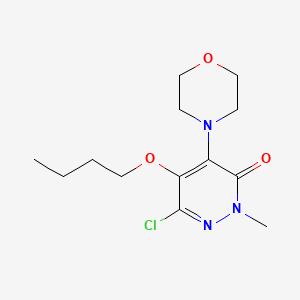
5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the butoxy group: This step might involve the alkylation of the pyridazinone core with butyl halides under basic conditions.
Morpholine substitution: The final step could involve the substitution of a leaving group on the pyridazinone core with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield butoxy-substituted carboxylic acids, while substitution reactions could produce a variety of morpholinopyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which might affect its solubility and biological activity.
5-Butoxy-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interaction with biological targets.
5-Butoxy-6-chloro-4-morpholinopyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of the butoxy, chloro, and morpholine groups in 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61365-92-2 |
|---|---|
Molekularformel |
C13H20ClN3O3 |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
5-butoxy-6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20ClN3O3/c1-3-4-7-20-11-10(17-5-8-19-9-6-17)13(18)16(2)15-12(11)14/h3-9H2,1-2H3 |
InChI-Schlüssel |
QZQKGLRLNYGPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
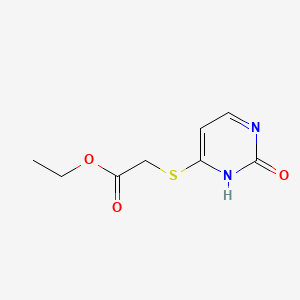


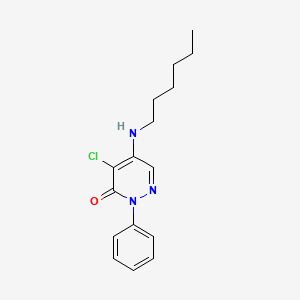

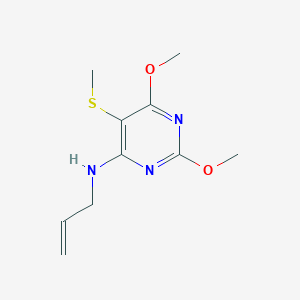
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

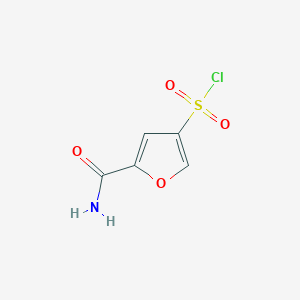
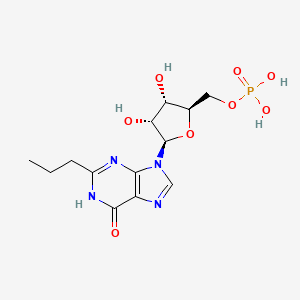

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
